molecular formula C14H10IN3O2S B2903164 4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946305-31-3

4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2903164
CAS No.: 946305-31-3
M. Wt: 411.22
InChI Key: VTKLNZFBGXPDFS-UHFFFAOYSA-N
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Description

4-Iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with an iodine atom at the para position. The compound’s synthesis typically involves coupling reactions using activating agents like HATU (), and its characterization relies on NMR, IR, and mass spectrometry ().

Properties

IUPAC Name

4-iodo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLNZFBGXPDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be beneficial for therapeutic purposes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Structural Observations Source
4-Iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Thiazolo[3,2-a]pyrimidine Iodo-benzamide at position 6 Planar benzamide with para-iodine
2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide Thiazolo[3,2-a]pyrimidine Difluoro-benzamide at position 3 Increased electronegativity from fluorine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl carboxylate, trimethoxybenzylidene at C2 Puckered pyrimidine ring (flattened boat conformation)
7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione Thiazolo[3,2-a]pyrimidine Oxadiazole-thione, amino groups Enhanced hydrogen-bonding capacity

Key Observations:

  • Ring Conformation: The thiazolo[3,2-a]pyrimidine core in ethyl carboxylate derivatives adopts a puckered conformation (flattened boat) with a chiral center at C5, as confirmed by X-ray crystallography (). This puckering may influence intermolecular interactions, such as hydrogen bonding or π-stacking .
Table 3: Reported Bioactivities of Thiazolo[3,2-a]Pyrimidine Derivatives
Compound Class Bioactivity Mechanism/Notes Source
Iodo-benzamide derivatives Not explicitly reported Hypothesized: Potential radioimaging/therapeutic agents due to iodine’s properties
Oxadiazole-thione derivatives Antioxidant (lipid peroxidation inhibition) Free radical scavenging via thione sulfur
Ethyl carboxylate derivatives Anticancer, antimicrobial Structural rigidity from puckered core

Key Observations:

  • The iodo-benzamide derivative’s bioactivity remains underexplored, but its structural analogs (e.g., ethyl carboxylate derivatives) show promise in anticancer and antimicrobial applications .
  • Oxadiazole-thione derivatives () demonstrate potent antioxidative activity, suggesting that electron-rich substituents enhance radical scavenging .

Biological Activity

4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and the implications of its biological activity based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 13}H_{10}IN_{3}O_{1}S}

Key Properties

PropertyValue
Molecular Weight353.2 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. For instance, compounds containing the thiazole ring have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study on a related thiazolo-pyrimidine compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Activity

Compounds in this class have also shown promising anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings:
A derivative exhibited an IC50 value of 20 µM in inhibiting TNF-alpha production in macrophages, suggesting potential use in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include halogenation, amidation, and cyclization reactions.

Example Synthesis Route:

  • Halogenation : Introduction of iodine at the para position of the benzamide.
  • Cyclization : Formation of the thiazolo-pyrimidine ring through condensation reactions.
  • Final Modification : Amide formation with appropriate amines to yield the final product.

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